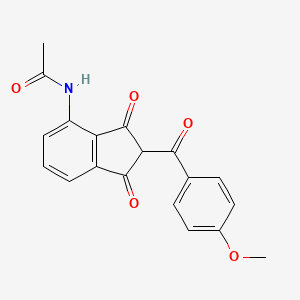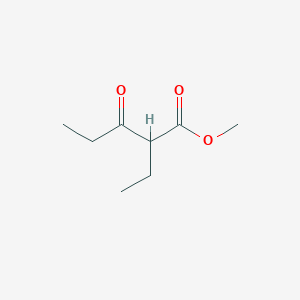
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione
Vue d'ensemble
Description
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione is a complex organic compound with potential applications in various scientific fields This compound features an indane-1,3-dione core structure substituted with an acetylamino group and a 4-methoxybenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoic acid with 1,3-indandione in the presence of acetic anhydride and a suitable catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required quantities. The process must be carefully controlled to maintain product purity and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its ability to interact with specific biomolecules allows researchers to investigate cellular processes and molecular interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other bioactive molecules makes it a candidate for drug design and optimization.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of advanced materials and technologies.
Mécanisme D'action
The mechanism by which 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
4-(Acetylamino)benzoic acid: This compound shares the acetylamino group but lacks the indane-1,3-dione core.
2-(4-Methoxybenzoyl)indane-1,3-dione: This compound has the same core structure but lacks the acetylamino group.
4-(Acetylamino)phenyl acetate: This compound features a similar acetylamino group but has a different aromatic ring structure.
Uniqueness: 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione is unique due to its combination of the acetylamino group and the indane-1,3-dione core, which provides distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1,3-dioxoinden-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-10(21)20-14-5-3-4-13-15(14)19(24)16(18(13)23)17(22)11-6-8-12(25-2)9-7-11/h3-9,16H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVMOPLFDKWJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C(C2=O)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441904 | |
| Record name | N-[2-(4-Methoxybenzoyl)-1,3-dioxo-2,3-dihydro-1H-inden-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247149-95-7 | |
| Record name | N-[2-(4-Methoxybenzoyl)-1,3-dioxo-2,3-dihydro-1H-inden-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)

![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)






![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)

![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)

![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)
